molecular formula C8H7BrN2O2 B3218558 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- CAS No. 1190310-25-8

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy-

Cat. No.: B3218558
CAS No.: 1190310-25-8
M. Wt: 243.06 g/mol
InChI Key: IEYUIEZLIRKBGH-UHFFFAOYSA-N
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Description

Key structural features include:

  • Bromo substituent at position 4: Enhances electrophilicity, enabling cross-coupling reactions in synthetic workflows.
  • Methoxy group at position 6: Improves solubility via hydrogen bonding and modulates electronic properties.
  • Rigid bicyclic core: Provides stability and structural diversity for drug discovery .

Properties

IUPAC Name

4-bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUIEZLIRKBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CC(=O)N2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183614
Record name 4-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-25-8
Record name 4-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of various substituted pyrrolopyridine derivatives.

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
4-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one Br (C4), OMe (C6) ~287.09* Drug discovery intermediate, kinase inhibition [1, 10]
5-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H-pyrrolo[2,3-b]pyridin-2-one Br (C5), SEM (protecting group) 340.22 Synthetic intermediate; SEM enhances stability [4]
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Br (C6) 213.03 Pharmaceutical intermediate; pKa ~12.03 [11]
GW441756 (Kinase inhibitor) Indolylmethylene substituent 310.76 TrkA kinase inhibitor; clinical relevance [8]
1-tert-Butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one tert-Butyl (N1) 218.28 Building block; steric bulk influences binding [7]

*Calculated based on molecular formula C₈H₇BrN₂O₂.

Key Observations:
  • Substituent Position : Bromine at C4 (target compound) vs. C5/C6 in analogs alters electronic distribution and reactivity. For example, C4 bromination may favor electrophilic aromatic substitution, whereas C6 bromine (as in [11]) could hinder hydrogen bonding .
  • Functional Groups : The methoxy group in the target compound enhances solubility compared to hydrophobic tert-butyl or SEM-protected analogs .
  • Biological Activity : GW441756’s indolylmethylene group confers kinase inhibition, suggesting the target’s bromo-methoxy combination could be optimized for similar targets .

Physicochemical and Analytical Data

  • Melting Point : The methoxy-containing analog in [6] (6-methoxy-3-(7H-pyrrolo[2,3-b]pyridin-7-yl)-2H-chromen-2-one) has a decomposition point of 150°C, suggesting the target compound may exhibit similar thermal stability .
  • IR Spectroscopy : Methoxy groups typically show strong C-O stretches near 1269 cm⁻¹, as observed in [6], which could aid in characterizing the target compound .

Biological Activity

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro- (commonly referred to as 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure includes a bromine atom and a methoxy group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its antibacterial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

  • Molecular Formula : C7H5BrN2O
  • Molecular Weight : 213.03 g/mol
  • CAS Number : 1086064-49-4
  • Density : 1.8 g/cm³
  • Boiling Point : 403 °C

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. In vitro evaluations showed that derivatives of pyrrole compounds exhibit potent activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study published in MDPI evaluated several pyrrole derivatives, including those related to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming controls like ciprofloxacin (MIC = 2 μg/mL) .

CompoundMIC (μg/mL)Control
Pyrrole Derivative A3.12Ciprofloxacin (2)
Pyrrole Derivative B6.25Isoniazid (0.25)
Pyrrole Derivative C12.5Triclosan (10)

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study: COX Inhibition

In a screening assay for COX inhibitors, derivatives of pyrrolo compounds exhibited IC50 values indicating their potency in inhibiting COX-1 and COX-2 enzymes. For instance:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
Compound X19.45 ± 0.0742.1 ± 0.30
Compound Y26.04 ± 0.3631.4 ± 0.12
Compound Z28.39 ± 0.0323.8 ± 0.20

These findings suggest that the structural modifications in the pyrrole ring can enhance anti-inflammatory activity significantly .

Anticancer Potential

The anticancer properties of pyrrole derivatives have gained attention due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

A recent investigation into the cytotoxic effects of various pyrrole derivatives found that some exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Q & A

Q. Characterization :

  • IR Spectroscopy : A carbonyl stretch at ~1720 cm⁻¹ confirms the lactam ring .
  • NMR : Distinct signals for the bromine (δ ~7.5 ppm for aromatic protons) and methoxy (δ ~3.8 ppm) groups .

How can researchers characterize the purity and structural integrity of this compound?

Basic Question
Methodological Approach :

  • HPLC/MS : Assess purity (>95%) and detect impurities using reverse-phase chromatography with UV detection at 254 nm .
  • Elemental Analysis : Confirm empirical formula (e.g., C₈H₇BrN₂O₂) by matching calculated vs. observed C, H, N percentages (e.g., Calc. C 56.33%, H 2.66%; Found C 56.44%, H 2.60%) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and substituent positions (e.g., similar compounds in ) .

How does the position of bromine (C4) influence reactivity in further functionalization?

Advanced Question
The 4-bromo substituent directs electrophilic substitution to the para position (C6) due to its electron-withdrawing effect. Key observations:

  • Nucleophilic Aromatic Substitution : Bromine at C4 facilitates displacement by amines or alkoxides under mild conditions .
  • Cross-Coupling : Suzuki reactions with boronic acids yield biaryl derivatives, with C4-Br showing higher reactivity than chloro or iodo analogues .
  • Contradictions : Some studies report competing reactivity at C7 due to steric effects; optimize using DFT calculations to predict site selectivity .

How should researchers address contradictions in reported synthetic yields (e.g., 42% vs. 60%)?

Advanced Question
Analysis and Resolution :

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions; test in THF/water mixtures .
  • In-Situ Monitoring : Use TLC or LC-MS to identify intermediates and optimize reaction time/temperature .

Example : A study achieved 42% yield via direct bromination , while another reported 60% using a pre-functionalized boronic ester . Contradictions arise from differing steric environments and purification methods.

What structure-activity relationships (SAR) are observed for pyrrolo[2,3-b]pyridine derivatives?

Advanced Question
Key Findings :

  • Bromine at C4 : Enhances kinase inhibition potency by 3-fold compared to chloro analogues, likely due to increased hydrophobic interactions .
  • Methoxy at C6 : Improves metabolic stability by reducing CYP450-mediated oxidation .
  • Lactam Ring : Essential for binding to ATP pockets; opening the ring decreases activity by >90% .

Q. Experimental Design :

  • Synthesize analogues with varied substituents (e.g., 4-Cl, 4-I, 6-ethoxy).
  • Test in enzymatic assays (e.g., kinase inhibition) and correlate with computational docking studies .

How can computational models predict retrosynthetic pathways for this compound?

Advanced Question
Methodology :

  • Retrosynthesis Tools : Use Pistachio/BKMS_METABOLIC databases to identify feasible precursors (e.g., methoxy-pyrrolo[2,3-b]pyridine + bromine source) .
  • Feasibility Scoring : Prioritize routes with high plausibility scores (>0.8) and minimal steps .
  • Validation : Compare predicted routes with literature methods (e.g., ’s regioselective bromination) to refine model accuracy .

Case Study : A predicted one-step bromination pathway aligned with experimental data, achieving 85% regioselectivity at C4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy-
Reactant of Route 2
Reactant of Route 2
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy-

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